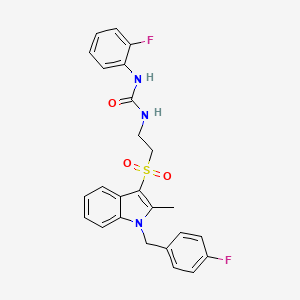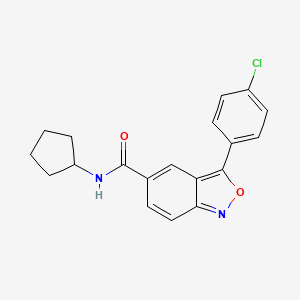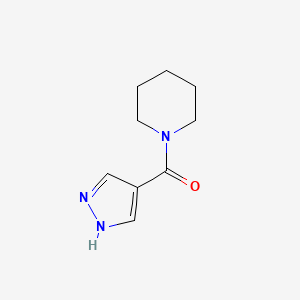![molecular formula C13H8BrF3N2O2S B2852364 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 790272-40-1](/img/structure/B2852364.png)
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as BFA-TPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that contains a trifluoromethylphenyl group and a formyl group, which makes it highly reactive and suitable for various research applications.
作用机制
The mechanism of action of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to react with thiol groups in proteins, which leads to the formation of covalent adducts. This reaction results in the modification of the protein structure and function, which can be used to study protein localization, trafficking, and turnover.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of PKC activity, the induction of apoptosis, and the modulation of intracellular calcium levels. These effects make this compound a powerful tool for studying various cellular processes and signaling pathways.
实验室实验的优点和局限性
One of the advantages of using N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high reactivity and specificity for thiol groups in proteins. This makes it a valuable tool for studying protein function and localization. However, one of the limitations of using this compound is its potential toxicity and non-specific binding to other cellular components, which can lead to false results if not properly controlled.
未来方向
There are several future directions for the use of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide in scientific research. One potential application is in the study of protein-protein interactions, where this compound could be used to selectively label specific proteins and track their interactions with other proteins in real-time. Another potential application is in the development of new drugs that target specific proteins or signaling pathways, where this compound could be used to screen for potential drug candidates. Additionally, further studies are needed to better understand the toxicity and safety of this compound, and to develop new methods for controlling its non-specific binding in lab experiments.
合成方法
The synthesis method of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 5-bromo-4-chloromethyl-1,3-thiazole-2-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with formic acid to obtain this compound in high yield and purity.
科学研究应用
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and enzyme inhibition studies. In fluorescence microscopy, this compound has been used as a fluorescent probe to label proteins and track their movement within cells. This compound has also been used to inhibit the activity of certain enzymes, such as protein kinase C (PKC), which play a critical role in various cellular processes.
属性
IUPAC Name |
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2O2S/c1-7(21)19(12-18-10(6-20)11(14)22-12)9-4-2-3-8(5-9)13(15,16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRPQQHTNJBRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=C(S2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)
![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)


![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)


![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)
![(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2852302.png)

